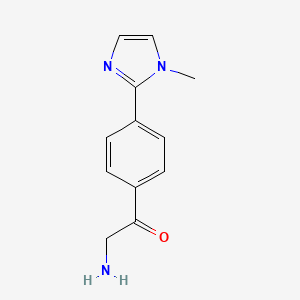
2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone is a compound that features an imidazole ring, a phenyl group, and an amino group Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone typically involves the formation of the imidazole ring followed by the introduction of the phenyl and amino groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
- 1-(4-Aminophenyl)-2-methyl-1H-imidazole
- 4-(2-Methylimidazol-1-yl)aniline
- 1,1,2,2-Tetra(4-(1H-imidazol-1-yl)phenyl)ethene
Uniqueness
2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
生物活性
2-Amino-1-(4-(1-methyl-1H-imidazol-2-yl)phenyl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step processes that incorporate various chemical reactions. One notable method includes the use of aromatic aldehydes and o-phenylenediamine, leading to the formation of C–N bonds under mild conditions. This method has been highlighted for its efficiency and cost-effectiveness in producing similar compounds .
Anticancer Properties
Research has shown that compounds incorporating imidazole moieties exhibit significant anticancer activity. For instance, studies indicate that derivatives of imidazole can inhibit the growth of various cancer cell lines, including lung, brain, and colorectal cancers . The specific compound this compound has demonstrated promising results in vitro against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting its potential as a therapeutic agent .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 0.058 ± 0.016 | |
| HepG2 | Not specified | |
| K562 (Leukemia) | 2.27 - 2.53 | |
| HL-60 (Leukemia) | 1.42 - 1.52 |
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within cancer cells. The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PDGF receptor pathways, which are crucial for tumor growth and metastasis .
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Breast Cancer Cells : In vitro studies indicated that treatment with this compound led to a significant reduction in cell viability in MDA-MB-231 cells, with an IC50 value indicating potent activity.
- Leukemia Models : In a comparative analysis against standard chemotherapeutics, the compound showed comparable or superior activity against K562 and HL-60 cell lines, highlighting its potential as a novel anticancer agent .
特性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2-amino-1-[4-(1-methylimidazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-15-7-6-14-12(15)10-4-2-9(3-5-10)11(16)8-13/h2-7H,8,13H2,1H3 |
InChIキー |
URCMYNNBFFXXRM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2=CC=C(C=C2)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















